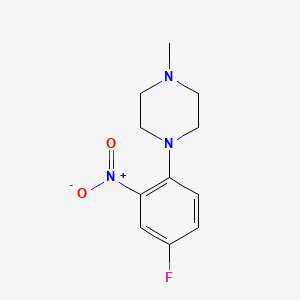

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine

説明

特性

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXUJOMAWXJSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387796 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432531-43-6 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Aromatic Substitution (SNAr)

The key step involves reacting 4-fluoro-2-nitrobenzene or related halonitrobenzene derivatives with 4-methylpiperazine. The fluorine atom on the aromatic ring is displaced by the nucleophilic nitrogen of the piperazine ring.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 4-Fluoro-2-nitrobenzene + 4-methylpiperazine | Molar ratio often 1:1 |

| Solvent | Polar aprotic solvents such as N,N-dimethylformamide (DMF) | Enhances nucleophilicity and solubility |

| Base | Potassium carbonate (K2CO3) or sodium carbonate | Neutralizes released HF, promotes reaction |

| Temperature | Room temperature to 80 °C | Reaction time varies from 2 to 35 hours depending on temperature and scale |

| Reaction Time | 2–35 hours | Longer times at lower temperatures |

| Yield | 90–98% | High yields reported with optimized conditions |

Example Procedure:

A mixture of 4-fluoronitrobenzene (or 4-fluoro-2-nitrobenzene), 4-methylpiperazine, and potassium carbonate in DMF is stirred at 20–80 °C for 2–35 hours. After completion, the reaction mixture is poured into water, and the product is isolated by filtration or extraction, followed by drying.

Catalytic Hydrogenation (Optional Reduction Step)

In some synthetic schemes, the nitro group is reduced to an amine to obtain intermediates or derivatives. This step uses catalytic hydrogenation under pressure.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | 5% Palladium on carbon (Pd/C) | Commonly used heterogeneous catalyst |

| Solvent | Methanol | Polar solvent facilitating hydrogenation |

| Temperature | 30–60 °C | Mild heating to accelerate reaction |

| Pressure | 5 MPa (approx. 50 atm) | Hydrogen gas pressure to drive reduction |

| Reaction Time | 1–2 hours | Sufficient for complete reduction |

| Yield | 88–90% | High recovery of amine products |

Example Procedure:

The nitro-substituted intermediate is suspended in methanol with Pd/C catalyst and hydrogenated at 5 MPa and 40–60 °C for 1–2 hours. After reaction, the catalyst is filtered off, solvent removed, and the product crystallized.

Alternative Synthetic Approaches

- Some patents describe the use of nitro-chlorobenzene as a starting material instead of nitro-fluorobenzene to reduce costs, followed by substitution with methylpiperazine.

- Preparation of related intermediates such as 1-methyl-4-(4-nitrophenyl)piperazine is well documented, which can be adapted for the fluoro-nitro derivative.

- Multi-step syntheses involving protection/deprotection or acetylation steps for related aniline derivatives have been reported but are less common for this specific compound.

Summary Table of Key Preparation Parameters

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-Fluoro-2-nitrobenzene + 4-methylpiperazine | DMF, K2CO3, 20–80 °C, 2–35 h | 90–98 | High yield, polar aprotic solvent |

| Catalytic hydrogenation | Nitro-substituted intermediate | Pd/C, MeOH, 5 MPa H2, 30–60 °C, 1–2 h | 88–90 | Converts nitro to amine if needed |

| Alternative substitution | Nitro-chlorobenzene + methylpiperazine | Similar to above | Comparable | Cost-effective raw material alternative |

Research Findings and Optimization Notes

- Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency by stabilizing the transition state and solubilizing reactants.

- Maintaining pH around 10 during workup improves precipitation and isolation of intermediates.

- Hydrogenation under mild conditions (40–60 °C, 5 MPa) with Pd/C catalyst provides high selectivity and yield without over-reduction or side reactions.

- Reaction times and temperatures can be optimized depending on scale and purity requirements; longer reaction times at lower temperatures favor better control but slower throughput.

- Replacement of nitro-chlorobenzene with nitro-fluorobenzene reduces raw material costs and improves overall process economics.

化学反応の分析

Reduction of the Nitro Group

The nitro group (–NO₂) at the 2-position of the phenyl ring undergoes reduction to form an amine (–NH₂). This transformation is critical for generating intermediates in pharmaceutical synthesis.

Key Reaction Conditions :

-

Catalytic Hydrogenation : Employing H₂ gas with palladium on carbon (Pd/C) or Raney nickel under mild conditions (25–80°C, 1–3 atm) .

-

Chemical Reduction : Use of Fe/HCl or SnCl₂ in acidic media, though these methods are less common due to harsher conditions.

Product :

1-(4-Fluoro-2-aminophenyl)-4-methylpiperazine, a primary aromatic amine with potential bioactivity .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 4-position participates in NAS under specific conditions. The nitro group’s electron-withdrawing nature activates the ring, facilitating substitution despite fluorine’s poor leaving-group tendency.

Reaction Pathways :

| Reagent | Conditions | Product |

|---|---|---|

| NaOMe/MeOH | Reflux, 12–24 hrs | Methoxy derivative (4-methoxy analog) |

| NH₃ (aq)/Cu catalyst | High pressure, 100–150°C | 4-Amino derivative |

Mechanistic Insight :

-

The nitro group directs nucleophiles to the para position (relative to itself), but steric and electronic effects from the piperazine ring influence regioselectivity .

-

Structural studies indicate bond distortion in the phenyl ring (C–F: ~1.35 Å, C–NO₂: ~1.48 Å), enhancing reactivity at the 4-position .

Piperazine Ring Functionalization

The methylpiperazine moiety can undergo alkylation or acylation, though such reactions are less explored.

Observed Modifications :

-

N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of a base forms quaternary ammonium salts .

-

Acylation : Reaction with acetyl chloride yields N-acetyl derivatives, altering solubility and bioactivity .

Table 1: Key Bond Distances Influencing Reactivity

| Bond | Distance (Å) | Reactivity Implication |

|---|---|---|

| C(2)–NO₂ | 1.48 | Facilitates nitro group reduction |

| C(4)–F | 1.35 | Enables NAS under forcing conditions |

| N(piperazine)–C(aryl) | 1.46 | Stabilizes resonance with the aryl ring |

科学的研究の応用

Antidepressant Properties

Research indicates that derivatives of piperazine compounds, including 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine, exhibit antidepressant-like effects in animal models. A study demonstrated that this compound could modulate serotonin levels in the brain, suggesting potential use as an antidepressant agent .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, this compound was administered to evaluate its effects on depressive behaviors. Results indicated significant reductions in immobility time during forced swim tests, suggesting an antidepressant-like effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Anticancer Research

Another study focused on the compound's anticancer potential against breast cancer cell lines. The results showed that treatment with this compound led to a dose-dependent reduction in cell viability, with mechanisms involving cell cycle arrest and apoptosis being investigated further .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluoro and nitro groups can influence its binding affinity and specificity for these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

類似化合物との比較

Structural Analogs with Positional Isomerism

Several positional isomers of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine have been synthesized, differing in the placement of substituents on the aromatic ring:

- 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS: 221198-29-4): This isomer swaps the positions of the nitro and fluorine groups, resulting in a distinct electronic profile.

Halogen-Substituted Derivatives

Replacement of fluorine with other halogens alters electronic and steric properties:

Functional Group Modifications

Variations in functional groups significantly impact applications:

- 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine : This derivative replaces the nitro group with a thiocarbamoyl moiety, enabling its use as a herbicide safener in agriculture. It reverses growth inhibition caused by chlorsulfuron in maize by protecting acetolactate synthase activity .

- 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9): The methoxy group increases electron-donating effects, altering solubility and reactivity compared to the fluoro-nitro analog. This compound is a key intermediate in pharmaceutical syntheses .

Complex Derivatives with Extended Scaffolds

- 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine (CAS: 332850-87-0): Incorporates a benzoyl group and a nitrobenzyl substituent, expanding the molecule’s π-system. Such modifications are common in protease or receptor inhibitors, where extended conjugation enhances target engagement .

- 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine (BM212): A multi-target inhibitor with a bulky pyrrole substituent, demonstrating antibacterial activity by targeting mycobacterial membrane proteins .

Data Table: Key Comparative Properties

生物活性

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is a synthetic compound characterized by a piperazine ring substituted with a 4-fluoro-2-nitrophenyl group. Its molecular formula is with a molecular weight of approximately 245.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of its interactions with various neurotransmitter systems and its pharmacological implications.

Chemical Structure and Properties

The unique structure of this compound includes:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Substituents : The presence of a fluoro group and a nitro group on the aromatic ring influences its reactivity and biological activity.

While specific mechanisms of action for this compound remain largely undocumented, compounds with similar structures often exhibit interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The presence of electron-withdrawing groups like nitro and fluoro can enhance affinity towards certain receptors, potentially influencing neurotransmission and signaling pathways.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Fluoro-4-nitrophenyl)-4-methylpiperazine | Similar piperazine structure | Different substitution pattern may alter receptor affinity |

| 1-(4-Chloro-2-nitrophenyl)-4-methylpiperazine | Chlorine instead of fluorine | Potentially different pharmacokinetics |

| 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine | Bromine substitution | Altered reactivity and stability |

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives, providing insights into the potential effects of this compound:

- Neuropharmacological Studies : Research into piperazine derivatives has indicated their potential as serotonin receptor modulators. For instance, compounds similar in structure to this compound have been shown to exhibit selective binding to serotonin receptors, suggesting possible anxiolytic or antidepressant effects .

- Antimicrobial Activity : A study focusing on piperazine derivatives demonstrated varying levels of antimicrobial activity against different bacterial strains. While direct data on this compound is lacking, the structural characteristics imply it may possess similar properties .

- Anticancer Properties : The anticancer potential of related compounds has been documented, particularly in their ability to inhibit tumor cell proliferation. For example, derivatives with similar piperazine frameworks have shown efficacy against various cancer cell lines in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-fluoro-2-nitrobenzene reacts with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF or DCM) under reflux. Catalytic bases like KCO or EtN enhance reactivity. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity. Monitoring by TLC and characterization via H/C NMR and LC-MS is critical to confirm structural integrity .

Q. How can the physicochemical properties of this compound be characterized for research applications?

- Methodological Answer : Key properties include:

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) to determine optimal solvent systems for biological assays.

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Spectral data : Use UV-Vis (λ in nitroaromatic region ~300–400 nm), IR (C-F stretch ~1100 cm, nitro group ~1500 cm), and mass spectrometry (m/z = 253.26 g/mol) for identification .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (H315, H319). Avoid inhalation (H335); use fume hoods. Store in airtight containers at 2–8°C, away from reducing agents (nitro groups are oxidizers). Acute toxicity (H302) requires spill protocols with inert absorbents (vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in receptor-binding studies?

- Methodological Answer :

- Piperazine ring substitution : Introduce electron-withdrawing groups (e.g., CF) at the 4-methyl position to modulate lipophilicity and binding affinity to serotonin/dopamine receptors.

- Nitro group reduction : Convert the nitro group to NH via catalytic hydrogenation (Pd/C, H) to explore effects on antimicrobial activity.

- Fluorine replacement : Substitute F with Cl or Br to study halogen bonding in enzyme inhibition assays (e.g., carbonic anhydrase) .

Q. How can conflicting data on antimicrobial activity be resolved?

- Methodological Answer : Contradictions in MIC values may arise from:

- Strain variability : Test against standardized panels (e.g., ATCC strains) with controlled inoculum size (1–5 × 10 CFU/mL).

- Solvent interference : Use DMSO concentrations <1% in broth microdilution assays to avoid false negatives.

- Synergistic effects : Combine with β-lactam antibiotics (e.g., ampicillin) to assess potentiation via checkerboard assays .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ProTox-II to estimate GI absorption (likely high due to logP ~2.5), BBB permeability (low due to nitro group), and CYP450 inhibition (e.g., CYP2D6).

- Docking studies : AutoDock Vina or Glide can model interactions with tyrosine kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) to prioritize synthesis targets .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。